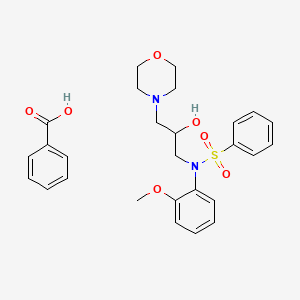
N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate, commonly known as HMSB, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
作用機序
The mechanism of action of HMSB involves the inhibition of the activity of certain enzymes and proteins that are involved in various cellular processes. For instance, HMSB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. This inhibition leads to the suppression of tumor growth and metastasis. Additionally, HMSB has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of new blood vessels. This inhibition leads to the suppression of angiogenesis, which is a process that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
HMSB has been found to possess a wide range of biochemical and physiological effects. These effects include the inhibition of MMPs and VEGF, as discussed earlier. Additionally, HMSB has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Moreover, HMSB has been found to inhibit the production of inflammatory cytokines, which are proteins that play a crucial role in the development of inflammation. This inhibition leads to the suppression of inflammation, which is a process that is involved in the development of various diseases, including cancer, cardiovascular diseases, and autoimmune diseases.
実験室実験の利点と制限
The advantages of using HMSB in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. Additionally, HMSB is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, there are certain limitations associated with the use of HMSB in lab experiments. For instance, the compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the compound has not been extensively studied for its potential toxicity and side effects, which can limit its clinical applications.
将来の方向性
There are several future directions for research on HMSB. Firstly, further studies are needed to elucidate the mechanism of action of HMSB and its potential targets in various cellular processes. Secondly, studies are needed to investigate the potential toxicity and side effects of HMSB, which can provide valuable information for its clinical applications. Thirdly, studies are needed to investigate the potential synergistic effects of HMSB with other compounds, which can enhance its efficacy and reduce its toxicity. Lastly, studies are needed to investigate the potential applications of HMSB in combination with other therapeutic interventions, such as chemotherapy and radiation therapy, for the treatment of various diseases.
合成法
The synthesis of HMSB involves the reaction of 2-methoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-morpholinopropylamine to yield HMSB. The compound is further purified by recrystallization using ethanol.
科学的研究の応用
HMSB has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
特性
IUPAC Name |
benzoic acid;N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S.C7H6O2/c1-26-20-10-6-5-9-19(20)22(28(24,25)18-7-3-2-4-8-18)16-17(23)15-21-11-13-27-14-12-21;8-7(9)6-4-2-1-3-5-6/h2-10,17,23H,11-16H2,1H3;1-5H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMZRPVENDMAAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(CN2CCOCC2)O)S(=O)(=O)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)
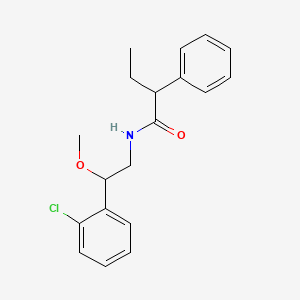
![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)
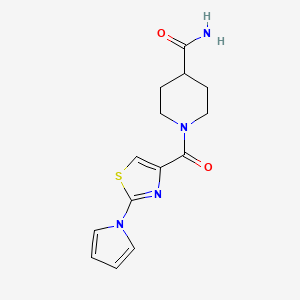
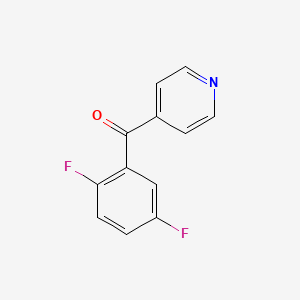


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)
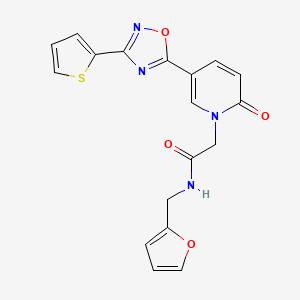
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)
![(Z)-2-(2-iodobenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2363639.png)